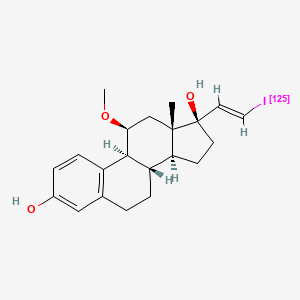

11-Methoxy-17-iodovinylestradiol

Beschreibung

Significance of Estrogen Receptor Targeting in Molecular Biology

Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen. They are members of the nuclear hormone receptor superfamily, functioning as ligand-activated transcription factors. The binding of an estrogenic compound to the ER initiates a cascade of molecular events, leading to the regulation of gene expression. This regulatory role is pivotal in a multitude of physiological processes, including the development and maintenance of female reproductive tissues, bone health, and cardiovascular function.

In the realm of molecular biology, the targeting of estrogen receptors has been instrumental in unraveling the complexities of hormonal signaling pathways. The study of ERs has provided deep insights into gene regulation, protein-DNA interactions, and the cellular response to hormonal stimuli. In diseases such as breast cancer, a significant percentage of tumors express estrogen receptors (ER-positive). The growth of these tumors is often dependent on estrogen signaling, making the ER a critical therapeutic target. The development of ligands that can modulate ER activity—either by mimicking (agonists) or blocking (antagonists) the effects of endogenous estrogens—has revolutionized the treatment of ER-positive breast cancer.

Role of Steroidal Radioligands as Research Probes

Steroidal radioligands are estrogenic compounds that have been labeled with a radioactive isotope. These molecules are indispensable research probes for studying estrogen receptors both in vitro and in vivo. By virtue of their structural similarity to natural estrogens, they can bind to ERs with high affinity and specificity. The attached radioisotope allows for their detection and quantification, providing a means to visualize and measure the distribution and density of estrogen receptors in various tissues.

Radiolabeled steroidal ligands are employed in a variety of research applications, including:

Receptor Binding Assays: To determine the affinity and specificity of new, non-radioactive compounds for the estrogen receptor.

Autoradiography: To map the anatomical distribution of estrogen receptors in tissue sections.

In Vivo Imaging: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radioligands to non-invasively visualize and quantify estrogen receptor expression in living subjects, which is particularly valuable for the diagnosis and monitoring of breast cancer.

The development of steroidal radioligands with improved properties, such as higher receptor affinity, lower non-specific binding, and favorable metabolic profiles, is an ongoing area of research aimed at enhancing the precision of estrogen receptor studies.

Eigenschaften

CAS-Nummer |

90857-55-9 |

|---|---|

Molekularformel |

C21H27IO3 |

Molekulargewicht |

452.3 g/mol |

IUPAC-Name |

(8S,9S,11S,13S,14S,17R)-17-[(E)-2-(125I)iodanylethenyl]-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H27IO3/c1-20-12-18(25-2)19-15-6-4-14(23)11-13(15)3-5-16(19)17(20)7-8-21(20,24)9-10-22/h4,6,9-11,16-19,23-24H,3,5,7-8,12H2,1-2H3/b10-9+/t16-,17-,18-,19+,20-,21+/m0/s1/i22-2 |

InChI-Schlüssel |

OODBRCOEGXETBA-XOGBIUMCSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O)OC |

Isomerische SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(/C=C/[125I])O)CCC4=C3C=CC(=C4)O)OC |

Kanonische SMILES |

CC12CC(C3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)O)OC |

Synonyme |

11 beta-methoxy-17 alpha-iodovinylestradiol 11-methoxy-17-iodovinyl estradiol 11-methoxy-17-iodovinylestradiol 11-MIVE 17 alpha-iodovinyl-11 beta-methoxyestradiol iodine(123)-cis-11beta-methoxy-17alpha-iodovinyl estradiol IVME2 Z-MIVE |

Herkunft des Produkts |

United States |

The Chemical Compound: 11 Methoxy 17 Iodovinylestradiol

Chemical and Physical Properties

The fundamental characteristics of 11-Methoxy-17-iodovinylestradiol are crucial for its application in biomedical research. While specific experimental values for properties like melting point and solubility can vary based on the isomeric form and experimental conditions, the general properties are summarized below.

| Property | Value |

| Chemical Formula | C21H27IO3 |

| Molecular Weight | 454.34 g/mol |

| Structure | Steroidal core with a methoxy (B1213986) group at the C11β position and an iodovinyl group at the C17α position. |

| Isomers | Exists as E and Z stereoisomers at the vinyl bond. |

| Radioisotopes | Commonly labeled with Iodine-123 (123I) for SPECT imaging or Iodine-125 (125I) for in vitro and preclinical studies. |

Synthesis of 11-Methoxy-17-iodovinylestradiol

The synthesis of 11-Methoxy-17-iodovinylestradiol, particularly its radiolabeled forms, is a multi-step process that requires careful control of stereochemistry. The general approach involves the preparation of a non-radioactive precursor molecule which can then be radiolabeled in the final step.

A common synthetic route involves the stereospecific preparation of 17α-tri-n-butylstannylvinylestradiol precursors. iaea.org These precursors are designed to have the desired stereochemistry (E or Z) at the vinyl position. The final step is an oxidative radioiododestannylation reaction. iaea.org In this reaction, the tin group is replaced with a radioactive iodine isotope (e.g., 123I or 125I). This method allows for the high-yield and high-purity production of the desired radiolabeled E- or Z-isomer of 11-Methoxy-17-iodovinylestradiol.

Research Findings on 11 Methoxy 17 Iodovinylestradiol

In Vitro Binding Affinity to the Estrogen Receptor

The affinity of a radioligand for its target receptor is a critical determinant of its effectiveness. Studies have demonstrated that both the E and Z isomers of 11-Methoxy-17-iodovinylestradiol exhibit high affinity for the estrogen receptor. Notably, the Z-isomer has been reported to have a significantly higher binding affinity compared to the E-isomer. iaea.org

In vitro binding assays using human breast cancer cells (MCF-7), which are rich in estrogen receptors, have confirmed the high-affinity binding of [125I]MIVE. While its affinity is slightly lower than that of estradiol (B170435), it is well within the range required for effective receptor targeting. nih.gov

| Compound | Receptor Source | Binding Affinity (Kd) |

| Z-[123I]MIVE | Human mammary tumor ER | Manyfold higher than E-MIVE iaea.org |

| E-[123I]MIVE | Human mammary tumor ER | High affinity iaea.org |

| [125I]MIVE | Human breast cancer cells (MCF-7) | 2.55 x 10⁻⁹ M nih.gov |

| [3H]Estradiol | Human breast cancer cells (MCF-7) | 6.4 x 10⁻¹⁰ M nih.gov |

In Vivo Studies and Imaging Applications

In vivo studies have been crucial in validating the potential of 11-Methoxy-17-iodovinylestradiol as an imaging agent for ER-positive tissues.

Preclinical studies in immature female rats have shown high uptake of [125I]MIVE in estrogen target tissues, particularly the uterus. nih.gov The uptake in the uterus was found to be specific and blockable by co-administration of non-radioactive estradiol, confirming that the uptake is mediated by the estrogen receptor. nih.gov High uterus-to-muscle and uterus-to-blood ratios were observed, indicating good target-to-nontarget tissue contrast. nih.gov

Further studies in tumor-bearing animal models have demonstrated the ability of radiolabeled MIVE to accumulate in ER-positive tumors. iaea.org The Z-isomer, in particular, has shown higher uptake and retention in tumors compared to the E-isomer, correlating with its higher in vitro binding affinity. iaea.org

The favorable biodistribution and high receptor affinity of the Z-isomer of 11-Methoxy-17-iodovinylestradiol, specifically Z-[123I]MIVE, have led to its evaluation as an imaging agent in humans. Planar whole-body imaging in breast cancer patients has shown increased focal uptake of Z-[123I]MIVE at the sites of known primary tumors and metastatic lesions. iaea.org

Biodistribution and dosimetry studies in healthy women and breast cancer patients have shown that the compound is cleared from the blood primarily by the liver and excreted through the gastrointestinal tract. nih.gov The radiation dose delivered to patients at imaging doses is considered to be within acceptable limits for diagnostic procedures. nih.gov

The following table summarizes key findings from in vivo biodistribution studies of the Z-isomer of [123I]MIVE in rats.

| Tissue | Uptake (% Injected Dose/gram) at 2h | Tumor-to-Tissue Ratio at 2h |

| Tumor | High | - |

| Uterus | High | High vs. non-target tissues iaea.org |

| Ovaries | High | - |

| Muscle | Low | - |

| Fat | Low | - |

Preclinical Biological Evaluation in Research Models

Receptor-Mediated Uptake Verification

Competitive Blockade Studies with Estrogen Receptor Antagonists

To ascertain the specificity of 11-Methoxy-17-iodovinylestradiol for the estrogen receptor, competitive blockade studies have been conducted. These experiments are designed to demonstrate that the uptake of the radiolabeled compound in ER-rich tissues can be significantly reduced by the co-administration of a non-radioactive compound that is known to bind to the estrogen receptor, such as estradiol (B170435).

In a key study involving immature rats, it was found that a significant portion of the uterine uptake of radioiodinated MIVE is indeed mediated by the estrogen receptor. Through in vivo competition studies with nonradioactive estradiol, researchers determined that approximately 95% of the MIVE bound in the uterus is specifically bound to estrogen receptors. nih.gov This high degree of specific binding underscores the compound's potential for accurately targeting ER-positive tissues.

Further evidence of receptor-mediated uptake was demonstrated in studies using athymic ovariectomized nude mice bearing human breast tumors. When unlabeled 17-beta-estradiol was co-injected with radioiodinated MIVE, the radioactivity levels in the high-ER MCF-7ras tumors were substantially decreased. nih.gov This competitive displacement confirms that the accumulation of MIVE in these tumors is a direct result of its interaction with the estrogen receptor.

Comparative Biological Evaluation of Stereoisomers in Preclinical Settings

11-Methoxy-17-iodovinylestradiol exists as two stereoisomers, the E-isomer and the Z-isomer, which can exhibit different biological properties. Comparative studies of these isomers have been essential to determine if one offers advantages over the other for clinical applications.

Competitive binding studies were performed to assess the relative binding affinity (RBA) of the unlabeled E- and Z-isomers of MIVE for the estrogen receptor in both human MCF-7 breast tumor cells and rat uterine tissue. These studies revealed that both isomers have a high affinity for the ER. The Z-isomer of MIVE (Z-MIVE) demonstrated a slightly higher relative binding affinity for the ER compared to the E-isomer (E-MIVE). nih.gov

Differential Uptake and Retention Profiles of E- and Z-Isomers

Biodistribution studies in immature female rats have shown that both the E- and Z-isomers of radioiodinated MIVE exhibit estrogen receptor-mediated uptake in target organs such as the uterus, ovaries, and pituitary. nih.gov Both isomers also displayed high target-to-non-target tissue uptake ratios, which were sustained for extended periods, up to 24 hours after injection. nih.gov

Comparative In Vivo Specificity and Kinetics

Both the E- and Z-isomers of MIVE demonstrate a high degree of in vivo specificity for estrogen receptor-positive tissues. The biodistribution patterns and dosimetry of the two isomers have been found to be largely similar. nih.gov

In terms of kinetics, studies in immature rats have shown high levels of activity in the uterus, with peak activity occurring between 2 and 4 hours after administration. nih.gov Following the peak, the activity begins to wash out, with approximately 50% of the activity cleared from the uterus by 6 hours. nih.gov Notably, MIVE exhibits a slower rate of washout from the uterus compared to estradiol. nih.gov In tumor-bearing mice, peak activity of the radioligand in high-ER tumors and the uterus was observed at 2 hours and was retained for up to 8 hours. nih.gov During this time, there was a rapid clearance of the compound from the blood and non-target tissues like muscle. nih.gov At 8 hours post-injection, the uterus-to-blood and tumor-to-blood ratios were calculated to be 225 and 21, respectively, and the high-ER tumors accumulated 6.5-fold more radioactivity than muscle. nih.gov

Metabolic Stability and Excretion Pathways in Preclinical Systems

The metabolic stability of a radiopharmaceutical is a critical factor as it ensures that the detected radioactivity corresponds to the intact compound at the target site.

Assessment of In Vivo Biotransformation

Studies involving chromatographic analysis of plasma samples from both healthy volunteers and cancer patients have confirmed the in vivo stability of the Z-isomer of radioiodinated MIVE. nih.gov This indicates that the compound does not undergo rapid biotransformation in the bloodstream, a favorable characteristic for an imaging agent. nih.gov

Radioactivity from MIVE is rapidly cleared from the blood, primarily by the liver, and is excreted through the gut. nih.gov This excretion pathway results in the gut receiving the highest radiation dose. nih.gov

Advanced Research Applications and Methodological Considerations

Development of Next-Generation 11-Methoxy-17-iodovinylestradiol Derivatives

The development of novel analogs of 11-methoxy-17-iodovinylestradiol is driven by the goal of enhancing its utility as a research tool and potential diagnostic agent. This involves a synergistic approach of rational design and rigorous preclinical evaluation.

Rational Design Strategies for Enhanced Receptor Targeting

The rational design of new estrogen receptor ligands draws upon a deep understanding of the structure-activity relationships that govern ligand-receptor interactions. nih.gov Computational tools and bioinformatics are increasingly pivotal in this process, allowing for the in silico evaluation of potential modifications to the 11-methoxy-17-iodovinylestradiol scaffold. nih.gov Key strategies include:

Bioisosteric Replacements: This involves substituting specific functional groups with others that have similar physical or chemical properties to improve target affinity, selectivity, or pharmacokinetic profiles. nih.gov

Hybrid Molecular Approaches: Combining structural features from different classes of ER modulators can lead to novel compounds with unique binding characteristics. nih.gov

Targeting Specific Receptor Conformations: The estrogen receptor can adopt different conformations upon ligand binding, leading to agonist or antagonist effects. Rational design aims to create ligands that stabilize a desired receptor conformation, thereby fine-tuning the biological response. aacrjournals.org

Leveraging Structural Insights: High-resolution crystal structures of the ER ligand-binding domain complexed with various ligands provide a molecular blueprint for design. aacrjournals.org For instance, the interaction with key amino acid residues, such as Histidine 524 in ERα, is a critical determinant of binding and can be targeted for optimization. nih.govmdpi.com

Computational Modeling and Mutation Analysis: By creating virtual mutations in the ER binding pocket and predicting their effects on ligand interaction, researchers can rationally design modified receptors with altered binding affinities for specific ligands. nih.gov This approach can also be used to design ligands that are more selective for specific ER subtypes (ERα vs. ERβ). nih.gov

Synthesis and Preclinical Evaluation of Novel Analogs

The synthesis of novel 11-methoxy-17-iodovinylestradiol analogs is a complex process that requires specialized chemical expertise. Once synthesized, these new compounds undergo a rigorous preclinical evaluation to characterize their biological properties. This evaluation typically includes:

In Vitro Binding Assays: These experiments determine the binding affinity and selectivity of the new analogs for the estrogen receptor subtypes. nih.gov Competition assays, where the new compound's ability to displace a known radiolabeled ligand (like [³H]estradiol) is measured, are commonly used to determine the dissociation constant (Kd) or the relative binding affinity (RBA). nih.gov

Cell-Based Assays: These assays assess the functional activity of the new analogs in a cellular context. For example, researchers may measure the induction of progesterone (B1679170) receptor expression or the stimulation of cell proliferation in ER-positive breast cancer cell lines like MCF-7. nih.gov

In Vivo Biodistribution Studies: These studies, often conducted in animal models such as athymic nude mice bearing human breast cancer xenografts, are crucial for evaluating the uptake, distribution, and clearance of the radiolabeled analog in a living organism. nih.gov High uptake in target tissues (like the uterus and ER-positive tumors) and low uptake in non-target tissues are desirable characteristics. nih.gov

| Compound | Kd (nM) for ER | Cell Line | Key Finding |

| [¹²⁵I]MIVE2 | 2.55 | MCF-7 | Binds with high affinity to cytosolic estrogen receptors. |

| [³H]Estradiol | 0.64 | MCF-7 | Binds with approximately four times the affinity of [¹²⁵I]MIVE2. |

Data sourced from reference nih.gov

| Tissue | % Injected Dose/g (at 4h) in MCF-7ras Tumors | Key Finding |

| Tumor | 2.6163 ± 1.0121 | Significant uptake in ER-positive tumors. |

| Tumor (with estradiol (B170435) co-injection) | 0.4859 ± 0.1424 | Uptake is receptor-mediated, as it is blocked by excess unlabeled estradiol. |

| Uterus | High | High uptake in a primary estrogen target tissue. |

| Blood | Low | Rapid clearance from circulation. |

| Muscle | Low | Low uptake in non-target tissue. |

Data sourced from reference nih.gov

Methodological Advancements in Radioligand Characterization

The ability to accurately characterize the behavior of radioligands like 11-methoxy-17-iodovinylestradiol in vivo is critical for their development and application. Advanced imaging and analytical techniques provide unprecedented insights into ligand-receptor interactions within complex biological systems.

Advanced Imaging Techniques for In Vivo Molecular Probing

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging modalities that allow for the visualization and quantification of molecular processes in living subjects. nih.govspringernature.com The use of radiolabeled 11-methoxy-17-iodovinylestradiol with isotopes like Iodine-123 (for SPECT) or a fluorinated analog for PET enables the imaging of estrogen receptor distribution and density. nih.govspringernature.com

Recent advancements in PET technology, such as the development of scanners with higher sensitivity and resolution, have improved the ability to detect small lesions and more accurately quantify radiotracer uptake. youtube.com Furthermore, the integration of PET with computed tomography (PET/CT) or magnetic resonance imaging (PET/MRI) provides anatomical context to the functional data, allowing for precise localization of ER-positive tissues. youtube.com

Quantitative Analysis of Ligand-Receptor Interactions in Complex Biological Systems

Beyond qualitative imaging, sophisticated kinetic modeling approaches are employed to extract quantitative parameters of ligand-receptor interactions from dynamic PET and SPECT data. dntb.gov.ua These models can estimate parameters such as:

Binding Potential (BP): This parameter reflects the density of available receptors and the affinity of the radioligand for those receptors. nih.gov It is a key metric for assessing receptor status and can be used to monitor the effects of endocrine therapies.

Receptor Occupancy: By performing PET scans before and after the administration of a non-radiolabeled drug, it is possible to quantify the degree to which the drug occupies the target receptors. nih.gov This is invaluable in drug development for determining appropriate dosing regimens.

These quantitative analyses allow for a more rigorous assessment of receptor expression heterogeneity within and between tumors, as well as monitoring dynamic changes in receptor status over time in response to treatment. nih.gov

Theoretical Models for Steroid-Receptor Interactions

Computational modeling has become an indispensable tool for understanding the intricate molecular interactions between steroids and their receptors. nih.gov These models provide a theoretical framework for interpreting experimental data and guiding the design of new ligands.

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the receptor's binding pocket and to estimate the binding energy. plos.org These studies have highlighted the critical role of specific hydrogen bonds and van der Waals interactions in determining binding affinity. plos.org For instance, the hydrogen bonds formed between the hydroxyl groups of the steroid and specific amino acid residues (e.g., E353, R394, H524 in ERα) are crucial for high-affinity binding. plos.org

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational technique. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural features that contribute to high-affinity binding, QSAR can be used to predict the activity of novel, untested compounds.

These theoretical models, when used in conjunction with experimental data, provide a comprehensive understanding of the molecular determinants of steroid-receptor interactions, which is essential for the rational design of next-generation radioligands like derivatives of 11-methoxy-17-iodovinylestradiol. nih.govresearchgate.net

Computational Approaches to Ligand Binding Prediction

Computational methods, such as molecular docking, have become indispensable tools for predicting the binding affinity and orientation of ligands like 11-Methoxy-17-iodovinylestradiol within the ligand-binding domain (LBD) of the estrogen receptor. nih.govbioinformation.net These in silico techniques are crucial in the early stages of drug discovery and radioligand development for screening potential candidates and understanding their structure-activity relationships. nih.gov

The process typically begins with the three-dimensional structures of the ligand and the receptor. For 11-Methoxy-17-iodovinylestradiol, this would involve generating a 3D model of the molecule. The estrogen receptor's structure, particularly the alpha subtype (ERα), has been extensively studied and crystal structures are available in protein data banks. nih.gov Molecular docking simulations then explore the conformational space of the ligand within the receptor's binding pocket, calculating the most energetically favorable binding poses. bioinformation.net The scoring functions used in these simulations estimate the binding energy, providing a prediction of the ligand's affinity for the receptor. A more negative binding energy generally indicates a more favorable interaction. bioinformation.net For 11-Methoxy-17-iodovinylestradiol, docking studies would focus on how the 11-methoxy and 17-iodovinyl substituents influence its fit and interaction with key amino acid residues in the ERα LBD.

Conformational Analysis of 11-Methoxy-17-iodovinylestradiol in Receptor Complexes

Upon binding, both the ligand and the receptor can undergo conformational changes to achieve an optimal fit. The conformational analysis of the 11-Methoxy-17-iodovinylestradiol-ER complex is critical for understanding the structural basis of its high-affinity binding. While specific crystallographic data for this exact complex may not be publicly available, insights can be drawn from studies of similar steroidal estrogens and molecular dynamics (MD) simulations.

Strategic Considerations for Radioligand Design in Receptor Research

The design and application of radioligands like radioiodinated 11-Methoxy-17-iodovinylestradiol for receptor research involve several strategic considerations that can significantly impact the quality and translational potential of the findings.

Impact of Specific Activity on Research Outcomes

The specific activity of a radioligand, defined as the amount of radioactivity per unit mass or mole of the compound, is a critical parameter in receptor binding assays and in vivo imaging studies. nih.gov High specific activity is particularly crucial when studying receptors that are present in low densities. wikipedia.org

In saturation binding experiments, the specific activity directly influences the determination of key parameters like the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). nih.gov An inaccurate estimation of specific activity can lead to erroneous calculations of these fundamental receptor characteristics. nih.govgiffordbioscience.com For instance, an overestimation of specific activity can lead to an underestimation of Bmax and Kd values. nih.gov

In the context of in vivo imaging, high specific activity allows for the administration of a low mass of the radioligand, which is essential to avoid pharmacological effects and to ensure that the radiotracer does not saturate the target receptors. This is critical for accurately quantifying receptor expression levels. Preclinical studies with other radioligands have demonstrated that lower specific activity can lead to decreased uptake in target tissues and may alter the biodistribution profile.

| Parameter | Definition | Importance in Research |

| Specific Activity | Radioactivity per unit mole of a compound (e.g., Ci/mmol or GBq/μmol). | Crucial for the sensitivity of radioligand binding assays and for quantitative in vivo imaging. |

| Bmax (Maximum Binding Sites) | The total concentration of receptors in a sample. | Provides information on receptor density, which can change in various physiological and pathological states. |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A measure of the radioligand's affinity for the receptor; a lower Kd indicates higher affinity. |

Integration of Preclinical Findings for Translational Research Hypotheses

The translation of a promising radioligand from the laboratory to clinical application hinges on the thorough integration of preclinical research findings to formulate robust translational hypotheses. Preclinical evaluation of radioiodinated 11-Methoxy-17-iodovinylestradiol, often referred to as [¹²⁵I]MIVE2 in literature, has provided key data in this regard.

In vitro binding assays with human breast cancer cell lines, such as MCF-7, have demonstrated that this radioligand binds with high affinity and specificity to the estrogen receptor. nih.gov Studies have shown its Kd to be in the nanomolar range, indicating a strong interaction with the receptor. nih.gov Furthermore, the biological activity of the unlabeled compound has been confirmed by its ability to induce estrogenic effects, such as the upregulation of progesterone receptors in these cells. nih.gov

In vivo biodistribution studies in animal models, typically athymic mice bearing human breast tumor xenografts, are a cornerstone of preclinical evaluation. nih.gov These studies have shown that the uptake of [¹²⁵I]MIVE2 in tumors correlates with their estrogen receptor content. nih.gov ER-positive tumors show significantly higher accumulation of the radiotracer compared to ER-negative tumors. nih.gov Importantly, this uptake can be blocked by co-administration of an excess of unlabeled estradiol, confirming the receptor-mediated nature of the accumulation. nih.gov Favorable tumor-to-blood and target-to-nontarget tissue ratios have also been reported, which are critical for achieving clear imaging signals. nih.govnih.gov

These preclinical data collectively support the translational hypothesis that radioiodinated 11-Methoxy-17-iodovinylestradiol can be a valuable tool for the non-invasive imaging of estrogen receptor-positive tumors in humans. The high affinity, specificity, and favorable in vivo distribution profile suggest its potential for diagnosing primary and metastatic breast cancer, selecting patients for endocrine therapy, and monitoring treatment response.

| Preclinical Finding | Implication for Translational Hypothesis |

| High affinity and specificity for estrogen receptors in human cancer cells. nih.gov | Suggests the radioligand can accurately target and bind to ER-positive tumors in patients. |

| Correlation between radiotracer uptake and ER expression in animal tumor models. nih.gov | Supports its use for non-invasively determining the ER status of tumors. |

| Receptor-mediated uptake demonstrated by blocking studies. nih.gov | Confirms that the imaging signal is a true representation of receptor binding and not non-specific accumulation. |

| Favorable tumor-to-blood and target-to-nontarget tissue ratios. nih.govnih.gov | Indicates the potential for high-contrast images, allowing for clear delineation of tumors. |

Q & A

Q. How can researchers ensure reproducibility when sharing synthetic protocols for this compound?

- Methodological Answer : Publish detailed procedures in peer-reviewed journals with step-by-step reaction setups, including batch-specific NMR spectra and HPLC chromatograms. Deposit raw data in open-access repositories (e.g., Zenodo) and provide CAS Registry Numbers for all reagents. Cross-validate methods through independent lab replication .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting conflicting data in publications?

- Methodological Answer : Use supplementary tables to compare discrepant results, highlighting methodological differences (e.g., assay sensitivity, ligand concentrations). Discuss potential sources of error (e.g., compound degradation) and propose follow-up experiments. Cite conflicting studies transparently to contextualize findings .

Q. How should researchers format spectral data for peer review?

- Methodological Answer : Include annotated NMR spectra in supporting information, noting solvent peaks and integration ratios. For mass spectra, label molecular ion peaks and isotopic patterns. Provide HPLC traces with retention times and purity percentages, referencing column specifications and mobile phases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.